4-Amino-2,3,5,6-tetrafluorotoluene

Description

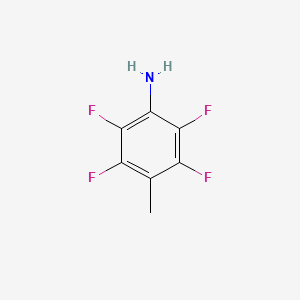

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJIBKOEKYHHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502779 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4127-63-3 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4 Amino 2,3,5,6 Tetrafluorotoluene Reactivity

Reaction Pathways in Fluorinated Aromatic Systems

The reactivity of 4-Amino-2,3,5,6-tetrafluorotoluene is largely dictated by the interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms. This leads to several possible reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyfluorinated Arenes

Nucleophilic aromatic substitution (SNAE) is a primary reaction pathway for polyfluorinated arenes. wikipedia.orgtum.de In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The high electronegativity of fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. tum.delibretexts.orgpressbooks.pub The presence of electron-withdrawing groups, such as fluorine atoms, ortho and para to the leaving group stabilizes this intermediate, facilitating the reaction. wikipedia.orgpressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

For polyfluorinated systems like this compound, the position of nucleophilic attack is influenced by the activating effect of the fluorine atoms. While the amino group is an activating group for electrophilic substitution, the numerous fluorine atoms dominate, making the ring highly activated towards nucleophilic substitution. tum.de In some cases, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, has been proposed, particularly when strong electron-withdrawing groups are not present to sufficiently stabilize the Meisenheimer intermediate. nih.gov

C-H Bond Activation and Functionalization (e.g., Ortho-Fluorine Effect)

While the C-F bond is the strongest single bond to carbon, the C-H bonds in polyfluoroarenes can also participate in reactions. The "ortho-fluorine effect" describes the enhanced reactivity of C-H bonds located ortho to a fluorine substituent. nih.gov This effect is attributed to the high electronegativity of fluorine, which increases the acidity of the adjacent C-H bond and can stabilize transition states through agostic interactions. nih.gov

This enhanced reactivity allows for direct C-H functionalization, a more sustainable approach than methods requiring pre-functionalization. researchgate.net For instance, transition metal-catalyzed borylation reactions can selectively occur at the C-H bond ortho to a fluorine atom. nih.gov The small size of the fluorine atom facilitates this process. nih.gov

C-F Bond Activation and Transformation Mechanisms

Despite its strength, the C-F bond in polyfluorinated aromatics can be activated and transformed under specific conditions. researchgate.netspringernature.comnih.gov This is a significant area of research due to the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. researchgate.net

Mechanisms for C-F activation often involve transition metal catalysts or photoredox catalysis. nih.govacs.org These methods can generate radical species or facilitate reductive cleavage of the C-F bond. For example, a photoredox-catalyzed defluoroborylation of polyfluoroarenes has been achieved using an N-heterocyclic carbene-borane (NHC-BH₃) complex. acs.org This process proceeds through a single-electron-transfer (SET) mechanism to generate a boryl radical, which then attacks the polyfluoroarene. acs.org

Radical Intermediates and Single-Electron Transfer Processes

Single-electron transfer (SET) is a fundamental process that can initiate reactions involving this compound and other fluorinated anilines. acs.orgnumberanalytics.com In a SET process, an electron is transferred from a donor to an acceptor molecule, generating radical ions. numberanalytics.com These highly reactive intermediates can then undergo a variety of subsequent reactions.

For instance, photoinduced difluoroalkylation of anilines can proceed through a SET pathway. acs.org In one proposed mechanism, a photocatalyst absorbs light and transfers an electron to a difluoroalkylating agent, generating a difluoroalkyl radical. This radical then reacts with the aniline (B41778). acs.orgnih.gov Alternatively, an electron donor-acceptor (EDA) complex can form between the aniline and the fluorinated reagent, which upon photoexcitation, directly generates the radical ions. nih.gov The involvement of radical intermediates in these reactions is often confirmed by trapping experiments using radical scavengers like TEMPO. acs.org

The Sandmeyer reaction, a method for converting anilines to aryl fluorides, can also involve a single electron transfer mechanism, particularly when mediated by copper. acs.org This process is thought to proceed through the formation of radical intermediates from the corresponding diazonium ions. acs.org

Role of Ligands and Additives in Catalytic Transformations

Ligands and additives play a crucial role in directing the outcome and efficiency of catalytic reactions involving this compound. In transition metal-catalyzed C-H and C-F bond functionalization reactions, the choice of ligand can significantly influence the selectivity and reactivity of the metal center.

For example, in palladium-catalyzed reactions, ligands such as Xantphos have been used to achieve the synthesis of difluoroalkylated anilines. acs.org The ligand's structure can affect the steric and electronic environment around the metal, thereby controlling which bonds are activated and how subsequent transformations occur.

Additives, such as bases, can also be critical. In many C-H activation reactions, a base is required to deprotonate the C-H bond, making it more susceptible to reaction with the catalyst. nih.gov Similarly, in some nucleophilic aromatic substitution reactions, a base is used to deprotonate the nucleophile, increasing its reactivity.

Intermolecular and Intramolecular Interactions in Reaction Mechanisms

Intermolecular and intramolecular interactions, particularly hydrogen bonding, can significantly influence the reactivity of this compound. The amino group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors.

Intramolecular hydrogen bonding between the amino group's hydrogen and an ortho-fluorine atom has been investigated using NMR spectroscopy and theoretical calculations. nih.gov The presence of such an interaction can affect the conformation and electronic properties of the molecule, potentially influencing its reactivity in subsequent reactions. The strength of this hydrogen bond can be temperature-dependent. nih.gov

Intermolecular hydrogen bonds are also important in the solid-state structure and can influence reaction mechanisms in solution. For example, in the reaction of 4-chloroquinazoline (B184009) with aniline, it has been proposed that the substrate can form an intramolecular hydrogen bond that is activated by the reaction medium. nih.gov Furthermore, intermolecular C-H···F hydrogen bonds have been observed in the crystal structures of polyfluorinated aromatic compounds. nih.gov These weak interactions can play a role in the self-assembly of molecules and may influence reaction pathways by pre-organizing the reactants.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Toluene (B28343) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of the spin-1/2 nucleus, ¹⁹F, in addition to ¹H and ¹³C, offers a multi-faceted approach to understanding the molecule's connectivity and spatial arrangement.

In the ¹H NMR spectrum of 4-Amino-2,3,5,6-tetrafluorotoluene, the protons of the amino group (NH₂) and the methyl group (CH₃) give rise to distinct signals. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the tetrafluorinated aromatic ring. rsc.org Typically, NMR spectra are recorded using solvents like deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.gov It provides a direct probe into the electronic environment of each fluorine atom. For this compound, due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent, which would be expected to result in a single resonance in the ¹⁹F NMR spectrum. However, coupling to neighboring protons can lead to more complex splitting patterns. Chemical shifts in ¹⁹F NMR are typically referenced to an external standard like α,α,α-trifluorotoluene. rsc.org

Table 1: Representative NMR Data

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (NH₂) | Variable, depends on solvent and concentration | Broad singlet |

| ¹H (CH₃) | ~2.0-2.5 | Singlet or fine splitting due to coupling with F |

Note: Actual chemical shifts can vary based on the solvent and spectrometer frequency.

Spin-spin coupling constants provide valuable information about the through-bond and through-space interactions between different nuclei. In this compound, the coupling between the fluorine atoms and the methyl protons (JFH) is of particular interest. The magnitude of this coupling can be dependent on the rotational conformation of the methyl group relative to the fluorinated ring.

The coupling between the fluorine atoms themselves (JFF) can also be observed, providing insights into the electronic structure of the aromatic ring. These couplings are transmitted through the carbon framework of the benzene (B151609) ring.

The ¹³C NMR spectrum of this compound reveals the carbon skeleton of the molecule. The spectrum will show distinct signals for the methyl carbon, the carbon atom attached to the amino group (C-NH₂), the carbon atom attached to the methyl group (C-CH₃), and the four fluorinated aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, typically appearing at lower field (higher ppm values) due to the deshielding effect of the electronegative fluorine atoms. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are a characteristic feature in the ¹³C NMR spectra of fluorinated compounds.

Table 2: Predicted ¹³C NMR Resonances

| Carbon Atom | Expected Chemical Shift Range (ppm) | Key Feature |

|---|---|---|

| CH₃ | 10-20 | |

| C-NH₂ | 120-140 | |

| C-CH₃ | 100-120 |

Note: These are estimated ranges and can be influenced by solvent and experimental conditions.

Vibrational Spectroscopy (e.g., Time-Resolved IR Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net For this compound, characteristic vibrational bands would be observed for the N-H stretching of the amino group, C-H stretching of the methyl group, C-F stretching modes, and aromatic ring vibrations. Time-resolved IR spectroscopy could be employed to study the dynamics of short-lived excited states or reaction intermediates of this molecule, providing insights into photochemical or photophysical processes. openaccesspub.org

Electronic Spectroscopy (e.g., UV-Vis Absorption and Photoluminescence)

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. The absorption spectrum of this compound is expected to show bands corresponding to π-π* transitions within the aromatic ring. The presence of the amino group (an electron-donating group) and the fluorine atoms (electron-withdrawing groups) will influence the energy of these transitions and thus the position of the absorption maxima.

Photoluminescence (fluorescence and phosphorescence) spectroscopy can provide information about the excited state properties of the molecule. Upon excitation with UV light, the molecule may emit light at a longer wavelength. The characteristics of this emission, such as its wavelength, intensity, and lifetime, are sensitive to the molecular structure and its environment.

Mass Spectrometry for Metabolite Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. nih.gov It is invaluable for confirming the molecular weight of this compound and for identifying its metabolites or reaction products. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org

In the context of reaction monitoring, MS can be used to follow the progress of a chemical reaction involving this compound by tracking the disappearance of the reactant and the appearance of products over time. rsc.org When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components, which is crucial in metabolite identification studies. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a fundamental computational tool for unraveling the intricate reaction mechanisms involving fluorinated aromatic compounds such as 4-amino-2,3,5,6-tetrafluorotoluene. By modeling the potential energy surface of a reaction, DFT calculations enable the identification of transition states and intermediates, providing a step-by-step understanding of the chemical transformation. A significant area of its application is in the study of nucleophilic aromatic substitution (SNAr) reactions, which are crucial for the functionalization of highly fluorinated molecules.

DFT has also been pivotal in understanding the mechanisms of metal-catalyzed cross-coupling reactions. For reactions like Suzuki or Buchwald-Hartwig couplings, DFT can model the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These computational insights help in comprehending the influence of the catalyst, ligands, and the electronic effects of substituents on the reaction pathway.

Furthermore, the predictive power of DFT extends to understanding combustion properties and thermal stability of energetic materials. For instance, in the study of nitro derivatives of various heterocycles, DFT has been used to calculate heats of formation and analyze bond dissociation energies to identify the trigger bonds for thermal decomposition. researchgate.net While not directly about this compound, these methods are applicable to understanding its stability and reactivity.

Modeling of Energetic Spans and Transition States in Fluorination Reactions

Computational modeling, especially with DFT, is indispensable for mapping the energetic landscapes of fluorination reactions. This includes reactions for the synthesis or modification of compounds like this compound. The energetic span model, which calculates the energy difference between the most stable intermediate and the highest energy transition state, is a key metric for predicting the turnover frequency in catalytic cycles.

In the context of fluorination, theoretical studies can model the transition states for the introduction of fluorine atoms onto an aromatic ring. For nucleophilic fluorination, for example, DFT can compute the structure and energy of the transition state for the displacement of a leaving group by a fluoride (B91410) ion. These models can highlight the geometric and electronic factors that stabilize or destabilize the transition state, thereby affecting the reaction's rate and feasibility.

Similarly, for electrophilic fluorination, computational models can clarify the nature of the transition states. The electron-donating amino group in this compound would significantly direct the regioselectivity of such a reaction, and DFT can quantify these effects by comparing the energies of various possible transition states.

Analysis of Electronic Properties and Molecular Interactions (e.g., London Dispersion, Anion-π Interactions)

The unique electronic environment of this compound, arising from the interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group, governs its chemical behavior. Computational methods are essential for analyzing these properties.

DFT calculations can provide detailed information on the molecular electrostatic potential, atomic charges, and frontier molecular orbitals (HOMO and LUMO). The electrostatic potential surface visualizes electron-rich and electron-poor regions, which is critical for predicting intermolecular interactions. The electron-deficient π-system of the fluorinated aromatic ring can participate in anion-π interactions, where an anion is attracted to the face of the ring. These interactions can be significant in the solid state and in solution.

London dispersion forces, though often considered weak, are also important, especially in the condensed phase and in interactions with larger molecules. Modern DFT functionals with dispersion corrections are necessary for accurately modeling these forces and their impact on the structure and energetics of systems containing this compound.

Prediction of Reactivity and Selectivity in Fluorinated Systems

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of fluorinated systems. By calculating various reactivity descriptors using DFT, chemists can anticipate a molecule's behavior in a chemical reaction.

Conceptual DFT descriptors like the Fukui function and local softness can predict the most probable sites for nucleophilic or electrophilic attack. For this compound, these calculations can help determine whether a reaction will occur at the amino group or on the aromatic ring, and at which specific atom.

Furthermore, computational studies can forecast the regioselectivity of reactions like lithiation followed by an electrophilic quench. By comparing the relative energies of possible lithiated intermediates, the most likely product can be predicted. This is invaluable for designing synthetic routes to specific derivatives. The influence of the amino and fluorine substituents on the acidity of the aromatic protons can also be computationally assessed, providing deeper insights into the molecule's reactivity. The development of predictive models using graph neural networks trained on DFT-level descriptor libraries is also a promising approach for the rapid, on-the-fly prediction of descriptors for new compounds. chemrxiv.org

Computational Studies on Fluorinated Amino Acids and Protein-Ligand Interactions

The fluorinated aromatic core of this compound is a valuable component in the design of ligands for proteins. Computational studies are key to understanding how the unique properties of such fluorinated rings affect protein-ligand binding. nih.govnih.govacs.org The introduction of fluorine can significantly alter a ligand's binding affinity and selectivity through electronic effects and non-covalent interactions. nih.govnih.govacs.org

Molecular docking and molecular dynamics (MD) simulations are used to model how ligands bind to proteins, predicting their binding pose and estimating the binding free energy. fu-berlin.de These methods allow medicinal chemists to rationally design molecules with improved pharmacological properties by incorporating fluorinated fragments and computationally studying their interactions. nih.govnih.govacs.org The unique electronic and steric characteristics of the this compound moiety can be exploited to achieve specific and high-affinity binding to biological targets. For instance, computational studies have shown that fluorination can lead to more favorable binding entropy due to lower conformational flexibility in the unbound state. acs.org

| Property | Description | Relevance to this compound |

| Molecular Electrostatic Potential | A map of the electronic charge distribution around a molecule. | Predicts sites for electrophilic and nucleophilic attack. The interplay of the amino and fluoro groups creates distinct positive and negative regions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO indicates chemical reactivity and stability. Their shapes show where reactions are likely to occur. |

| Fukui Function | A descriptor that identifies the most reactive sites in a molecule. | Predicts the regioselectivity of reactions, such as where an electrophile or nucleophile will attack the aromatic ring. |

| Anion-π Interactions | A non-covalent interaction between an anion and an electron-deficient π-system. | The highly fluorinated ring of this compound is electron-deficient and can form stabilizing interactions with anions. |

| London Dispersion | Weak intermolecular forces arising from temporary fluctuations in electron density. | Important for accurately modeling the condensed-phase behavior and interactions with large biomolecules. |

Research Applications and Biological Relevance

4-Amino-2,3,5,6-tetrafluorotoluene as a Versatile Synthetic Building Block

Fluorinated aromatic compounds are crucial intermediates in the synthesis of a wide range of functional molecules. The presence of the amino group on the tetrafluorinated ring of this compound provides a key handle for synthetic transformations, allowing for its incorporation into more complex molecular architectures.

Precursor in Organic Synthesis

As a primary aromatic amine, this compound can serve as a precursor in a variety of fundamental organic reactions. The nucleophilic amino group can readily undergo reactions such as diazotization, acylation, alkylation, and condensation. These transformations allow the aniline (B41778) moiety to be converted into a diverse array of other functional groups or to be linked to other molecular fragments. For instance, diazotization of the amino group would yield a highly reactive diazonium salt, a versatile intermediate that can be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., halogens, cyano, or hydroxyl groups) onto the aromatic ring. This versatility makes fluorinated anilines valuable starting materials for creating complex fluorinated aromatic compounds.

Role in the Synthesis of Functionalized Heterocycles

The amino group in this compound is a key functional group for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. This compound can act as a nucleophilic component in cyclization reactions to form nitrogen-containing heterocycles. For example, it can react with dicarbonyl compounds or their equivalents to form fluorinated quinolines, indoles, or benzodiazepines. The synthesis of fluorine-containing heterocycles is of significant interest because the fluorine atoms can modulate the chemical and biological properties of the resulting heterocyclic system. Organocatalytic domino reactions represent an efficient method for constructing complex chiral heterocycles from readily available starting materials in a single operation.

Integration into Advanced Material Science (e.g., Organic Semiconductors)

The highly fluorinated benzene (B151609) ring in this compound imparts significant and useful electronic properties. The strong electron-withdrawing nature of the fluorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the aromatic system. This property is highly desirable in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). By incorporating this fluorinated moiety into larger conjugated polymer or small-molecule systems, it is possible to tune their electronic and optical properties. For example, poly(phenylenevinylene) derivatives containing tetrafluorophenylene units have been shown to exhibit excellent photoluminescence. The amino group provides a convenient point of attachment for polymerization or for linking the fluorinated core to other electronically active components, making it a potentially useful building block for advanced organic materials.

Principles of Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance their efficacy and pharmacokinetic profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to fine-tune the characteristics of bioactive molecules.

Modulating Biological Activity and Metabolic Stability through Fluorination

Fluorination can profoundly impact the properties of a molecule, leading to improved performance as a drug or agrochemical. The substitution of a hydrogen atom with fluorine can block sites of metabolic attack, thereby increasing the molecule's metabolic stability and prolonging its duration of action. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. researchgate.net

Furthermore, the high electronegativity of fluorine can alter the electronic distribution within a molecule. tandfonline.com This can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects the molecule's solubility, membrane permeability, and binding affinity to its biological target. tandfonline.comresearchgate.net By modifying these physicochemical properties, medicinal chemists can optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property Modified by Fluorination | Effect | Consequence for Bioactive Molecules |

|---|---|---|

| Metabolic Stability | Blocks oxidative metabolism at C-H bonds. tandfonline.com | Increased half-life and bioavailability. nih.govresearchgate.net |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. researchgate.netnih.gov | Enhanced potency and selectivity. nih.gov |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability. researchgate.netnih.gov | Improved absorption and distribution. |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers. tandfonline.com | Modified ionization state at physiological pH, affecting solubility and cell penetration. researchgate.net |

Design of Fluorinated Analogues for Pharmaceutical and Agrochemical Research

The strategic replacement of hydrogen atoms or methyl groups with fluorine or trifluoromethyl groups, respectively, is a common tactic in drug discovery and development. researchgate.net This bioisosteric replacement can lead to analogues with superior properties compared to the parent non-fluorinated compound. This approach is widely applied in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net

In pharmaceuticals, numerous successful drugs contain fluorine, including antidepressants, anticancer agents, and antibiotics. nih.govresearchgate.net For example, the anticancer drug 5-fluorouracil relies on the presence of a fluorine atom to inhibit DNA synthesis in cancer cells. In agrochemical research, fluorinated compounds are prevalent among herbicides, insecticides, and fungicides. The enhanced stability and tailored biological activity conferred by fluorine contribute to the development of more effective and persistent crop protection agents. nih.gov The design and synthesis of novel fluorinated compounds continue to be a vibrant area of research, driven by the significant advantages that fluorine can impart to bioactive molecules. uva.nl

Enzymological Studies with Fluorinated Substrates

The high strength of the carbon-fluorine bond presents a significant challenge for enzymatic cleavage, making fluorinated compounds like this compound subjects of interest in enzymology. Studies on fluorinated substrates help elucidate the mechanisms of enzymatic defluorination, which can occur through oxidative, reductive, or hydrolytic pathways. While specific studies on this compound are limited, research on analogous fluorinated aromatic compounds provides a foundational understanding.

Enzymes such as cytochrome P450 monooxygenases, dehalogenases, and peroxidases are key players in the metabolism of halogenated compounds researchgate.net. The introduction of multiple fluorine atoms, as seen in this compound, significantly influences substrate-enzyme interactions and the catalytic efficiency of these enzymes. The electron-withdrawing nature of fluorine atoms can alter the electronic properties of the aromatic ring, affecting its susceptibility to enzymatic attack.

Biochemical Metabolism and Bioactivation Studies

The metabolism of polyfluorinated anilines is a critical area of investigation due to the potential for the formation of reactive and potentially toxic intermediates.

Pathways of Biodehalogenation in Fluorinated Anilines

The biodehalogenation of fluorinated anilines can proceed through several pathways. One significant route involves monooxygenation at a fluorinated carbon atom, leading to the release of a fluoride (B91410) ion and the formation of a reactive quinoneimine intermediate nih.gov. This pathway is particularly relevant for anilines with a fluorine substituent at the para-position. The reactivity of the resulting (semi)quinoneimines is dependent on the substitution pattern and tends to increase with a higher number of fluoro-substituents nih.gov. Therefore, the bioactivation of fluorinated anilines can be influenced by the degree of fluorination nih.gov.

Another dehalogenation mechanism involves the formation of a hydroxylated metabolite, which can then lose a fluoride ion upon exposure to oxygen nih.gov. The stability of these fluorohydroxyanilines is influenced by the position of the hydroxyl group relative to the fluorine substituent nih.gov.

Cytochrome P-450 Dependent Conversion Mechanisms

Cytochrome P450 (CYP) enzymes are central to the phase I metabolism of a vast array of xenobiotics, including fluorinated compounds nih.govyoutube.com. In the case of fluorinated anilines, CYP-dependent monooxygenation is a key transformation step. For anilines with a fluorine atom at the para-position, this enzymatic action can directly lead to the formation of a reactive benzoquinoneimine as the primary product nih.gov.

Interestingly, the degree of fluorination on the aromatic ring can impact the rate of metabolism. Perfluorination of the aromatic ring in anilinic N-oxides has been shown to significantly increase the product formation rates in P450-mediated N-dealkylation reactions nih.gov. This suggests that the electronic effects of multiple fluorine substituents can modulate the catalytic activity of CYP enzymes towards these substrates. However, the introduction of additional electron-withdrawing fluorine substituents can also make the elimination of a C4-fluorine substituent more difficult in some cases.

The table below summarizes the key aspects of cytochrome P450-dependent metabolism of fluorinated anilines.

| Feature | Description |

| Primary Reaction | Monooxygenation |

| Key Enzyme Family | Cytochrome P450 (CYP) |

| Primary Metabolite (para-fluorinated) | Reactive benzoquinoneimine nih.gov |

| Effect of Perfluorination | Can increase the rate of N-dealkylation nih.gov |

| Effect of Additional Fluorine Substituents | May hinder the elimination of a C4-fluorine |

Interaction with Microbial Systems and Metabolic Responses

The microbial degradation of polyfluorinated compounds is a growing field of research, driven by the environmental persistence of these "forever chemicals" nih.gov. While specific data on the microbial metabolism of this compound is scarce, studies on other polyfluorinated aromatic compounds and anilines provide some insights.

Microorganisms, including bacteria and fungi, possess a diverse array of enzymes that can potentially transform or degrade fluorinated substances nih.govresearchgate.net. The biodegradation of these compounds can be influenced by several factors, including the type of PFAS, the presence of other pollutants, and the availability of nutrients nih.gov. Some sulfonamide per- and polyfluoroalkyl substances have been shown to impact microorganisms involved in the bioremediation of other aromatic hydrocarbons nih.gov.

The initial steps in the microbial degradation of aromatic compounds often involve oxidation reactions catalyzed by enzymes like dioxygenases epa.gov. For nitroaromatic compounds, which share some structural similarities with amino-aromatics, microbial metabolism often involves the reduction of the nitro groups to amino groups, which can then undergo further transformation nih.govnih.govresearchgate.net. The complete mineralization of such compounds by microbial consortia has been reported, highlighting the potential for bioremediation researchgate.net.

Mechanistic Toxicology and Environmental Fate Research of Polyfluorinated Amines

Human exposure to aniline, the parent compound of this compound, can lead to effects on the lungs and blood epa.gov. Animal studies have indicated that aniline can cause tumors of the spleen epa.gov. The introduction of fluorine atoms can significantly alter the toxicological properties of a molecule. For instance, the metabolism of some fluorinated compounds can lead to the formation of toxic metabolites nih.gov.

The environmental fate of a chemical is determined by its persistence, mobility, and transformation pathways in various environmental compartments epa.govresearchgate.netnih.govnih.gov. Polyfluorinated compounds are known for their high persistence due to the strength of the carbon-fluorine bond nih.gov. This persistence can lead to their long-range transport and accumulation in the environment and biota. The ecotoxicological impacts of related compounds like chlorinated anilines on aquatic ecosystems have been documented, showing effects on behavior, growth, and reproduction of aquatic organisms mdpi.com.

The table below outlines the general concerns regarding the environmental fate and toxicology of polyfluorinated amines.

| Aspect | Key Concerns |

| Persistence | High due to the strong C-F bond nih.gov |

| Bioaccumulation | Potential to accumulate in organisms |

| Toxicity | Potential for formation of toxic metabolites nih.gov |

| Environmental Mobility | Can be transported over long distances |

| Ecotoxicity | Potential adverse effects on aquatic and terrestrial ecosystems mdpi.com |

Q & A

Basic: What synthetic strategies are optimal for preparing 4-amino-2,3,5,6-tetrafluorotoluene, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves fluorination and amination steps. A common approach is the reaction of azido derivatives (e.g., 4-azido-2,3,5,6-tetrafluorotoluene) under thermal or photolytic conditions to yield the amino group via C–H insertion . Key considerations:

- Azide Precursor Purity : Impurities in the azide precursor can lead to competing pathways, such as nitrene dimerization. Use high-purity starting materials and monitor reaction progress via HPLC or GC-MS .

- Temperature Control : Excessive heat during fluorination can cause defluorination or decomposition. Optimize temperatures between 50–80°C to balance reactivity and stability .

- Byproduct Mitigation : Side products like 2,3,5,6-tetrafluorotoluene (observed in fluorination reactions) can be minimized by using stoichiometric fluorinating agents (e.g., Selectfluor®) and inert atmospheres .

Basic: How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopic Analysis :

- 1H/19F NMR : Look for characteristic signals:

- 1H NMR : A singlet for the amino group (~6.7 ppm, broad) and absence of aromatic protons (due to fluorine substitution) .

- 19F NMR : Four distinct signals for fluorine atoms at positions 2,3,5,6, with coupling constants confirming substitution patterns .

- Elemental Analysis : Match calculated and observed C/F/N ratios to verify stoichiometry .

Advanced: What are the challenges in regioselective functionalization of this compound for applications in chemical biology?

Methodological Answer:

The electron-deficient aromatic ring and steric hindrance from fluorine atoms complicate functionalization:

- Amino Group Reactivity : The amino group can act as a nucleophile but may require protection (e.g., Boc or Fmoc) during coupling reactions to prevent undesired side reactions .

- C–H Insertion in Photoaffinity Labeling : The compound’s derivatives (e.g., 4-azido-2,3,5,6-tetrafluorobenzene) undergo efficient C–H insertion under UV light, making them ideal for photoaffinity probes. Optimize UV exposure time (5–10 min) to avoid over-irradiation, which degrades the label .

- Derivatization Examples :

Advanced: How can conflicting thermal stability data for fluorinated toluenes be resolved in experimental design?

Methodological Answer:

Discrepancies in thermal behavior often arise from impurities or polymorphic forms:

- Case Study : Heating 2,3,5,6-tetrafluorobenzoic acid derivatives can yield unexpected adducts (e.g., ammonium salt-acid complexes). Use XRPD and DSC to identify decomposition intermediates and recrystallize products from dry acetone to isolate pure phases .

- Thermogravimetric Analysis (TGA) : Conduct TGA under inert gas (N2/Ar) to distinguish sublimation (mass loss without residue) from decomposition (char formation). For this compound, sublimation typically occurs above 150°C .

Advanced: What analytical methods are recommended for resolving contradictions in spectral data for fluorinated aromatic amines?

Methodological Answer:

- HRMS vs. NMR Conflicts : If HRMS indicates a molecular ion but NMR suggests impurities, perform column chromatography (silica gel, hexane/EtOAc gradient) followed by 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously .

- Isotopic Labeling : Use 15N-labeled amino precursors to distinguish NH2 signals from solvent artifacts in 1H NMR .

- X-ray Crystallography : Resolve ambiguous substitution patterns (e.g., para vs. meta fluorine arrangement) by growing single crystals in acetone/water mixtures and solving the crystal structure .

Advanced: How can researchers optimize the synthesis of this compound derivatives for electronic materials?

Methodological Answer:

- Fluorinated Polymer Precursors : Incorporate the compound into polyamides or polyimides via condensation polymerization. Use anhydrous conditions and catalysts like pyridine to enhance solubility and molecular weight .

- Electronic Property Tuning : Replace the amino group with electron-withdrawing groups (e.g., cyano, nitro) to modulate HOMO/LUMO levels. Monitor changes via cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.